molecular formula C12H20O2 B8501620 4-Cyclohexyl-4-hydroxycyclohexanone

4-Cyclohexyl-4-hydroxycyclohexanone

Cat. No. B8501620
M. Wt: 196.29 g/mol
InChI Key: AWEPRQGRKRQWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclohexyl-4-hydroxycyclohexanone is a useful research compound. Its molecular formula is C12H20O2 and its molecular weight is 196.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyclohexyl-4-hydroxycyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclohexyl-4-hydroxycyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Cyclohexyl-4-hydroxycyclohexanone

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

4-cyclohexyl-4-hydroxycyclohexan-1-one

InChI

InChI=1S/C12H20O2/c13-11-6-8-12(14,9-7-11)10-4-2-1-3-5-10/h10,14H,1-9H2

InChI Key

AWEPRQGRKRQWGM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2(CCC(=O)CC2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,4-dioxaspiro[4.5]decan-8-one (5.00 g, 24.0 mmol) in THF (100 mL) was dropwise added cyclohexylmagnesium chloride (2.0 M in diethyl ether, 24.0 mL, 48.0 mmol) at −78° C. over 10 min. The mixture was stirred at 0° C. for 1.5 h, and then quenched with aqueous NH4Cl (100 mL). The layers were separated, and the aqueous layer was extracted with EtOAc (50 mL). The combined organic layers were washed with brine (20 mL), dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by column chromatography (Purif, silica gel, hexane to 70:30 hexane/EtOAc) to give crude 8-cyclohexyl-1,4-dioxaspiro[4.5]decan-8-ol as a colorless solid. To a solution of crude 8-cyclohexyl-1,4-dioxaspiro[4.5]decan-8-ol (<24.0 mmol) in THF (45 mL) was added 3 M HCl (15 mL). The mixture was stirred at room temperature for 4 h, and then poured into EtOAc (50 mL) and aqueous NaHCO3 (50 mL). The aqueous layer was extracted with EtOAc (20 mL×2). The combined organic layers were washed with brine (15 mL), dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by column chromatography (Purif, silica gel hexane to 70:30 hexane/EtOAc) to give the title compound (2.34 g, 37%) as a colorless solid:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
37%

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